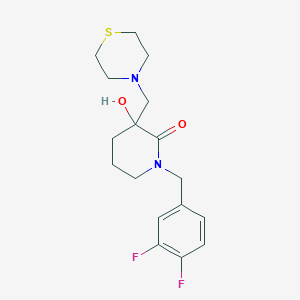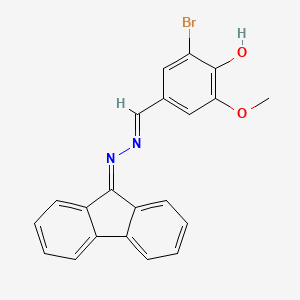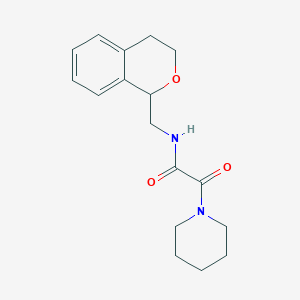
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, also known as PFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFP is a small molecule that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is not fully understood, but studies have suggested that it works by targeting multiple pathways involved in cell growth and survival. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to inhibit the activity of a protein called Akt, which is involved in cell survival and proliferation. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of a protein called NF-κB, which is involved in inflammation and immune response. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to induce the expression of a protein called p53, which is involved in regulating cell growth and preventing tumor formation.
Biochemical and Physiological Effects:
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to inhibit the activity of enzymes involved in cholesterol synthesis and to regulate the expression of genes involved in glucose metabolism. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its small size, which allows it to penetrate cell membranes and target intracellular pathways. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. One area of interest is the development of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide analogs with improved potency and selectivity. Another area of interest is the identification of the specific pathways and targets involved in 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide's biological activities. Additionally, further studies are needed to determine the safety and efficacy of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in animal models and clinical trials. Overall, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has shown great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide involves the reaction of 2-amino-4-chloropyrimidine with tetrahydro-2-furanylmethylamine and piperazine-1-carbothioamide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is in the field of cancer research. Studies have shown that 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5OS/c21-14(17-11-12-3-1-10-20-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJHFIRKLPLDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)

![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)
![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)

![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)

![N''-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)

![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)